An In-depth Technical Guide to 2-Cyclopropyl-6-methyl-benzaldehyde
An In-depth Technical Guide to 2-Cyclopropyl-6-methyl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropyl-6-methyl-benzaldehyde is an aromatic aldehyde characterized by the presence of a cyclopropyl and a methyl group at the ortho positions relative to the formyl group. This substitution pattern is of significant interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring. This document provides a detailed technical overview of its anticipated chemical properties, a plausible synthetic route with experimental protocols, and expected spectroscopic characteristics.
Chemical and Physical Properties
While specific experimental values for 2-Cyclopropyl-6-methyl-benzaldehyde are not available, the following table summarizes the known properties of structurally similar compounds to provide an estimate.
| Property | 4-Cyclopropyl-2-methylbenzaldehyde | 2-cyclopropyl-5-methylbenzaldehyde | 2-Methoxy-6-methylbenzaldehyde | 2-Methylbenzaldehyde |
| Molecular Formula | C₁₁H₁₂O | C₁₁H₁₂O | C₉H₁₀O₂ | C₈H₈O |
| Molecular Weight ( g/mol ) | 160.21[1] | 160.21 | 150.17[2] | 120.15[3] |
| Boiling Point (°C) | Not available | Not available | Not available | 199-200[3] |
| Density (g/cm³) | Not available | Not available | Not available | 1.0328 (at 20 °C)[3] |
| Appearance | Not available | Not available | Not available | Colorless liquid[3] |
Synthesis
A plausible and efficient method for the synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde is through a two-step, one-pot reduction and cross-coupling procedure starting from a suitable Weinreb amide. This approach has been successfully applied for the synthesis of various substituted benzaldehydes, including those with a cyclopropyl moiety[4].
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde.
Experimental Protocol
Step 1: Synthesis of N,O-Dimethyl-2-cyclopropyl-6-methylbenzamide (Weinreb Amide)
-
To a solution of 2-cyclopropyl-6-methylbenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in fresh CH₂Cl₂ and add it dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in CH₂Cl₂ at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide.
Step 2: Synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde
-
Dissolve the N,O-Dimethyl-2-cyclopropyl-6-methylbenzamide (1.0 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes) dropwise over 5 minutes[4].
-
After stirring for 30 minutes at 0 °C, add a solution of cyclopropyllithium (1.5 eq) in tetrahydrofuran (THF) dropwise over 1 hour using a syringe pump[4].
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl[4].
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Cyclopropyl-6-methyl-benzaldehyde.
Spectroscopic Data (Predicted)
While experimental spectra are not available, the following are predicted characteristics based on analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, methyl, and cyclopropyl protons.
-
Aldehyde Proton (CHO): A singlet between δ 9.8 and 10.5 ppm.
-
Aromatic Protons: Multiplets in the aromatic region (δ 7.0-7.8 ppm).
-
Methyl Protons (CH₃): A singlet around δ 2.3-2.6 ppm.
-
Cyclopropyl Protons (C₃H₅): Multiplets in the upfield region (δ 0.5-1.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the carbonyl carbon of the aldehyde and the aromatic carbons.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically between δ 190 and 195 ppm.
-
Aromatic Carbons: Signals in the range of δ 125-145 ppm.
-
Methyl Carbon (CH₃): A signal around δ 18-22 ppm.
-
Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5 and 15 ppm.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₁H₁₂O (160.21 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO) and subsequent rearrangements.
Safety and Handling
No specific safety data sheet (MSDS) for 2-Cyclopropyl-6-methyl-benzaldehyde is available. The following precautions are based on the general hazards of substituted benzaldehydes.
-
General Hazards: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
Logical Relationships and Workflows
General Experimental Workflow
Caption: A typical experimental workflow for synthesis and analysis.
Structure-Spectroscopy Correlation
